c(his-D-phe-arg-trp-Ahp)
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Overview
Description
The compound C(his-D-phe-arg-trp-Ahp) is a cyclic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is known for its interaction with melanocortin receptors, particularly the melanocortin 3 receptor and melanocortin 4 receptor. These receptors are involved in various physiological functions, including energy homeostasis, pigmentation, and appetite regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C(his-D-phe-arg-trp-Ahp) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of the remaining amino acids (histidine, D-phenylalanine, arginine, tryptophan, and aminohexanoic acid) using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
Industrial production of C(his-D-phe-arg-trp-Ahp) involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity. Purification of the final product is typically achieved through high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
C(his-D-phe-arg-trp-Ahp) undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be employed to modify the peptide’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can be used to replace specific amino acids within the peptide, allowing for the creation of analogs with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of the tryptophan residue can lead to peptides with different receptor binding affinities .
Scientific Research Applications
C(his-D-phe-arg-trp-Ahp) has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological processes.
Medicine: Explored as a potential therapeutic agent for conditions related to energy homeostasis, such as obesity and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions
Mechanism of Action
The mechanism of action of C(his-D-phe-arg-trp-Ahp) involves its interaction with melanocortin receptors, particularly melanocortin 3 receptor and melanocortin 4 receptor. Upon binding to these receptors, the peptide activates the G protein-coupled receptor signaling pathway, leading to an increase in cyclic adenosine monophosphate levels. This activation results in various physiological effects, including modulation of appetite and energy expenditure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other melanocortin receptor agonists and antagonists, such as:
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with selective activity at melanocortin 3 receptor and melanocortin 4 receptor.
c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]: A macrocyclic melanocortin agonist with enhanced potency and selectivity
Uniqueness
C(his-D-phe-arg-trp-Ahp) is unique due to its specific sequence and cyclic structure, which confer distinct binding properties and biological activity. Its ability to selectively modulate melanocortin receptors makes it a valuable tool for studying receptor-ligand interactions and developing therapeutic agents .
Properties
Molecular Formula |
C39H51N11O5 |
---|---|
Molecular Weight |
753.9 g/mol |
IUPAC Name |
2-[3-[(3R,6S,9R,12R)-9-benzyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloicos-6-yl]propyl]guanidine |
InChI |
InChI=1S/C39H51N11O5/c40-39(41)44-18-10-15-30-36(53)50-32(20-26-22-45-29-14-8-7-13-28(26)29)35(52)43-17-9-2-1-6-16-34(51)47-33(21-27-23-42-24-46-27)38(55)49-31(37(54)48-30)19-25-11-4-3-5-12-25/h3-5,7-8,11-14,22-24,30-33,45H,1-2,6,9-10,15-21H2,(H,42,46)(H,43,52)(H,47,51)(H,48,54)(H,49,55)(H,50,53)(H4,40,41,44)/t30-,31+,32+,33+/m0/s1 |
InChI Key |
YQBUXOUSHPXETO-LDLFXXLYSA-N |
Isomeric SMILES |
C1CCCNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)CC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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